3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide
Overview
Description
3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide is a complex organic compound that features a trimethoxyphenyl group, an imidazole ring, and a benzamide moiety
Mechanism of Action
Target of Action
The compound, also known as 3,4,5-trimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, is believed to target several proteins and enzymes. The Trimethoxyphenyl (TMP) group, a key component of the compound, has been found to inhibit tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a series of changes in cellular processes. For instance, the TMP group has a critical role in fitting into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, a protein complex involved in cell division . This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle and ultimately leading to cell cycle arrest .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For example, the inhibition of Hsp90 disrupts the folding and stability of many client proteins, affecting multiple signaling pathways involved in cell growth and survival . Similarly, the inhibition of TrxR disrupts the thioredoxin system, a key antioxidant pathway in cells .
Pharmacokinetics
The presence of the TMP group, which is electron-rich, could enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
The compound’s action leads to various molecular and cellular effects. Its anti-cancer effects are particularly notable, with the compound showing potent activity against cancer cell lines . These effects are likely due to the compound’s disruption of key cellular processes and pathways, as described above.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, where the methoxy groups are added to the benzene ring.
Formation of the Benzamide Moiety: The benzamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety, potentially forming amines.
Substitution: The methoxy groups on the trimethoxyphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting enzymes or receptors involved in cancer, inflammation, or infectious diseases.
Biological Studies: It can be used to study the biological pathways and mechanisms involving the trimethoxyphenyl and imidazole groups.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Another compound with a trimethoxyphenyl group used in cancer treatment.
Trimetrexate and Trimethoprim: Both contain trimethoxyphenyl groups and act as dihydrofolate reductase inhibitors.
Uniqueness
3,4,5-trimethoxy-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide is unique due to the combination of the trimethoxyphenyl group with the imidazole ring and benzamide moiety, which may confer distinct biological activities and therapeutic potential not seen in the similar compounds listed above.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-26-17-11-15(12-18(27-2)19(17)28-3)20(25)22-9-10-29-21-23-13-16(24-21)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFQOKZRNUWREM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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